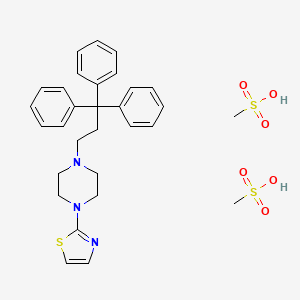

1-(3,3,3-Triphenylpropyl)-4-(2-thiazolyl)piperazine dimethanesulfonate

Description

1-(3,3,3-Triphenylpropyl)-4-(2-thiazolyl)piperazine dimethanesulfonate is a piperazine derivative characterized by a 3,3,3-triphenylpropyl chain at the N1-position and a 2-thiazolyl substituent at the N4-position of the piperazine ring, with dimethanesulfonate as the counterion .

Properties

CAS No. |

36524-83-1 |

|---|---|

Molecular Formula |

C30H37N3O6S3 |

Molecular Weight |

631.8 g/mol |

IUPAC Name |

methanesulfonic acid;2-[4-(3,3,3-triphenylpropyl)piperazin-1-yl]-1,3-thiazole |

InChI |

InChI=1S/C28H29N3S.2CH4O3S/c1-4-10-24(11-5-1)28(25-12-6-2-7-13-25,26-14-8-3-9-15-26)16-18-30-19-21-31(22-20-30)27-29-17-23-32-27;2*1-5(2,3)4/h1-15,17,23H,16,18-22H2;2*1H3,(H,2,3,4) |

InChI Key |

FASRCBZJGUBERH-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=NC=CS5 |

Origin of Product |

United States |

Preparation Methods

Preparation of 3,3,3-Triphenylpropyl Chloride

The triphenylpropyl group is typically synthesized via a Friedel-Crafts alkylation or Grignard reaction. For example:

Alkylation of Piperazine

Piperazine undergoes monoalkylation with 3,3,3-triphenylpropyl chloride under controlled conditions:

-

Reagents : Piperazine (2 equiv), 3,3,3-triphenylpropyl chloride (1 equiv), K₂CO₃ (3 equiv).

-

Solvent : Anhydrous acetonitrile or DMF.

-

Workup : The mixture is filtered, concentrated, and purified via flash chromatography (CH₂Cl₂/MeOH 95:5) to yield 1-(3,3,3-triphenylpropyl)piperazine.

Thiazole Ring Formation

The thiazole moiety is introduced via a nucleophilic aromatic substitution (SNAr) or cyclocondensation:

-

SNAr Reaction :

Salt Formation with Methanesulfonic Acid

The free base (CID 119000) is protonated using methanesulfonic acid to form the dimethanesulfonate salt (CID 118999):

-

Stoichiometry : 1 equiv base + 2 equiv methanesulfonic acid.

-

Solvent : Ethanol or methanol.

-

Procedure :

Characterization :

-

Spectroscopy :

Optimization and Green Chemistry Considerations

Recent advancements prioritize energy-efficient methods:

-

Microwave-Assisted Synthesis : Reduced reaction times for alkylation (e.g., 30 min vs. 24 h).

-

Solvent Selection : Replacement of dichloromethane with ethanol or water in hydrazide intermediates.

-

Catalysis : Use of phase-transfer catalysts (e.g., TBAB) to enhance SNAr reactivity.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

1-(3,3,3-Triphenylpropyl)-4-(2-thiazolyl)piperazine dimethanesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole or piperazine ring can be substituted with different functional groups using appropriate reagents.

Hydrolysis: The dimethanesulfonate salt can be hydrolyzed under acidic or basic conditions to yield the free base form of the compound.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,3,3-Triphenylpropyl)-4-(2-thiazolyl)piperazine dimethanesulfonate has a wide range of scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,3,3-Triphenylpropyl)-4-(2-thiazolyl)piperazine dimethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: It can bind to specific receptors on the cell surface or within the cell, modulating their activity and triggering downstream signaling pathways.

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic processes and cellular functions.

Modulation of Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in protein synthesis and cellular behavior.

Biological Activity

1-(3,3,3-Triphenylpropyl)-4-(2-thiazolyl)piperazine dimethanesulfonate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activity. This article explores its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of 404.49 g/mol. It contains a piperazine ring substituted with a thiazole moiety and a triphenylpropyl group, which may contribute to its unique biological activities.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may act as an antagonist or modulator at certain receptor sites, influencing pathways related to neuroprotection and psychotropic effects.

Potential Mechanisms:

- Dopaminergic Activity : The compound may influence dopaminergic pathways, which are crucial in mood regulation and cognitive functions.

- Serotonergic Modulation : It could also interact with serotonin receptors, potentially affecting anxiety and depressive behaviors.

Biological Activity Overview

The biological activities of 1-(3,3,3-Triphenylpropyl)-4-(2-thiazolyl)piperazine dimethanesulfonate have been evaluated through various in vitro and in vivo studies.

Efficacy in In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit specific enzymes and modulate receptor activity. For instance:

- Enzyme Inhibition : The compound showed significant inhibition of acetylcholinesterase (AChE), which is pivotal in neurotransmission.

- Cytotoxicity Studies : Evaluations using cell lines indicated low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development.

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of the compound:

- Neuroprotective Effects : In rodent models of neurodegeneration, administration of the compound resulted in reduced markers of oxidative stress and improved behavioral outcomes.

- Behavioral Assessments : Tests such as the forced swim test indicated potential antidepressant-like effects, supporting its role in mood disorders.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Neuroprotection : A recent study investigated the protective effects against oxidative stress-induced neuronal damage. Results showed that treatment with the compound significantly reduced cell death and improved mitochondrial function compared to control groups.

- Behavioral Impact Assessment : Another study focused on anxiety-related behaviors in mice. The results suggested that the compound effectively reduced anxiety-like behaviors in elevated plus maze tests.

Data Table: Summary of Biological Activities

| Activity Type | Assessed Effect | Model Used | Outcome |

|---|---|---|---|

| Enzyme Inhibition | AChE Inhibition | In vitro | Significant inhibition noted |

| Cytotoxicity | Cell viability | Various cell lines | Low cytotoxicity |

| Neuroprotection | Reduction in oxidative stress | Rodent models | Improved neuronal survival |

| Behavioral Effects | Anti-anxiety and antidepressant-like | Rodent behavioral tests | Reduced anxiety-like behavior |

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Substituent Analysis and Structural Variations

The compound’s structural uniqueness lies in its triphenylpropyl-thiazolyl motif. Key comparisons with analogs include:

Table 1: Substituent and Salt Form Comparisons

Key Observations:

- Thiazolyl vs. Aromatic Substituents : The 2-thiazolyl group in the target compound contrasts with phenyl, methoxyphenyl, or aroyl groups in analogs. Thiazole’s nitrogen and sulfur atoms may enhance binding to metal ions or polar receptors compared to purely aromatic substituents .

- Triphenylpropyl vs.

- Salt Forms : The dimethanesulfonate counterion may improve aqueous solubility compared to hydrochloride or maleate salts in analogs like HBK14 or Compound 14 .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound is unavailable, inferences can be drawn from structural analogs:

- SA-4503 () : As a sigma-1 receptor agonist, its 3-phenylpropyl and dimethoxyphenethyl groups are critical for CNS penetration. The target compound’s thiazolyl group might alter receptor affinity .

- 1-Aroyl-4-(4-MeOPh)piperazines () : Demonstrated antitumor activity linked to hydrogen-bonding and π-stacking interactions. The target’s thiazole could similarly engage in H-bonding but lacks the aroyl group’s planar rigidity .

- Solubility : The dimethanesulfonate salt likely enhances solubility over free-base analogs like those in , which rely on crystalline packing for stability .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Synthesis optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates .

- Reagent stoichiometry : Precise molar ratios of reactants (e.g., K₂CO₃ as a base) minimize side reactions and improve yield .

- Purification methods : Column chromatography (silica gel, ethyl acetate/hexane gradients) or crystallization (Et₂O) ensures high purity .

Q. Which characterization techniques are critical for confirming structural integrity?

- NMR spectroscopy : Assigns proton and carbon environments, verifying substituent positions .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves 3D conformation and steric interactions, particularly for bulky groups like triphenylpropyl .

Q. How does environmental sensitivity impact experimental design?

- Moisture/light sensitivity : Reactions involving sulfonamide or thiazole groups require inert atmospheres (N₂/Ar) and amber glassware .

- Temperature control : Exothermic steps (e.g., propargyl bromide additions) demand gradual reagent addition and ice-bath cooling .

Advanced Research Questions

Q. How can computational modeling address challenges in steric hindrance and electronic effects?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO levels) of the thiazole and piperazine moieties .

- Molecular dynamics simulations : Analyze steric clashes between triphenylpropyl and sulfonate groups to guide synthetic modifications .

- Docking studies : Model interactions with biological targets (e.g., enzymes) to rationalize bioactivity discrepancies .

Q. How should researchers resolve contradictions in biological activity data?

- Dose-response profiling : Test compound efficacy across multiple concentrations to identify non-linear effects .

- Metabolic stability assays : Assess degradation in liver microsomes to differentiate intrinsic activity from pharmacokinetic artifacts .

- Structural analogs : Compare derivatives (e.g., trifluoromethyl vs. methoxy substituents) to isolate SAR trends .

Q. What strategies mitigate low yields in multi-step syntheses?

- Intermediate trapping : Isolate unstable intermediates (e.g., sulfonamide precursors) via flash freezing or derivatization .

- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki couplings involving aromatic rings .

- In-line analytics : Use HPLC to monitor reaction progress and identify bottlenecks .

Q. How can researchers validate target engagement in complex biological systems?

- Photoaffinity labeling : Incorporate UV-reactive probes (e.g., diazirines) into the piperazine scaffold for covalent target binding .

- Thermal shift assays : Measure protein melting point shifts to confirm ligand binding .

- CRISPR knockouts : Eliminate putative targets (e.g., GPCRs) to assess pathway specificity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.